Allomethadione

Descripción

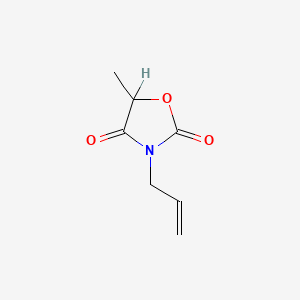

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZXRENCCHMZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)O1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862119 | |

| Record name | 3-Allyl-5-methyloxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-35-2 | |

| Record name | 5-Methyl-3-(2-propen-1-yl)-2,4-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allomethadione [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Allyl-5-methyloxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allomethadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOMETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFT641Z2YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allomethadione: A Historical and Technical Overview of an Obscure Oxazolidinedione Anticonvulsant

Bannockburn, Illinois – Allomethadione, chemically known as 3-allyl-5-methyl-2,4-oxazolidinedione, emerged from the intensive mid-20th century search for effective anticonvulsant therapies. While it never achieved the clinical prominence of its chemical cousins, trimethadione and paramethadione, its history is intertwined with the pioneering efforts in antiepileptic drug discovery, particularly at Abbott Laboratories. This technical guide provides a detailed account of the discovery, synthesis, and early pharmacological evaluation of this compound, drawing from the limited available historical scientific literature.

Discovery and Historical Context

The discovery of this compound is situated within the broader exploration of the oxazolidinedione class of compounds as potential antiepileptic agents. Following the groundbreaking discovery of the anticonvulsant properties of phenytoin in 1938 by Merritt and Putnam, the pharmaceutical industry embarked on a systematic search for novel chemical entities with antiseizure activity.[1][2][3] Abbott Laboratories was a key player in this field, and their research led to the development of trimethadione (Tridione), the first drug found to be effective against absence (petit mal) seizures, in the 1940s.[4][5][6]

The success of trimethadione spurred further investigation into the structure-activity relationships of oxazolidinedione derivatives. Researchers at Abbott Laboratories, including M. A. Spielman, systematically synthesized and tested a variety of substituted oxazolidinediones to identify compounds with improved efficacy and reduced toxicity.[7][8][9] It is within this context of molecular modification that this compound, with its N-allyl substitution, was synthesized and evaluated. While a specific discovery paper for this compound is not readily identifiable, its existence is noted in chemical databases and compendiums of pharmaceutical substances, where it is also referred to by the synonyms Malazol, Malidone, and Aloxidone.[10][11]

The development of the oxazolidinedione class, including paramethadione which was approved by the FDA in 1949, marked a significant advancement in the treatment of epilepsy.[4] However, the use of these drugs was later curtailed by concerns over side effects, including the potential for serious birth defects known as fetal trimethadione syndrome.[4]

Synthesis of this compound

The synthesis of this compound, or 3-allyl-5-methyl-2,4-oxazolidinedione, follows the general synthetic routes established for the oxazolidinedione ring system. While the specific experimental protocol for this compound's initial synthesis is not detailed in the readily available literature, it can be inferred from the known methods for preparing related compounds like 3,5-dimethyl-5-ethyloxazolidine-2,4-dione, as described in patents from that era.[12]

The general approach involves a two-step process:

-

Formation of the 5-methyl-2,4-oxazolidinedione ring: This heterocyclic core can be synthesized through several methods, including the condensation of an α-hydroxy ester (ethyl lactate) with urea or the reaction of an α-hydroxy amide with a chloroformate.

-

N-Alkylation: The nitrogen at the 3-position of the oxazolidinedione ring is then alkylated with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base to yield the final product, this compound.

A plausible synthetic workflow is illustrated in the diagram below.

Early Anticonvulsant Screening and a Lack of Quantitative Data

The anticonvulsant activity of new chemical entities during the mid-20th century was primarily assessed using animal models of seizures. The two most common tests were the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold test, a model for absence seizures. Neurotoxicity was typically evaluated using the rotorod test, which assesses motor coordination.

While it is certain that this compound would have been subjected to this battery of tests, specific quantitative data such as the median effective dose (ED50) and the median toxic dose (TD50) for this compound are not available in the reviewed literature. The relative obscurity of this compound compared to trimethadione and paramethadione suggests that its anticonvulsant profile was likely not superior, either in terms of efficacy or safety margin (Protective Index, calculated as TD50/ED50).

The logical workflow for the preclinical evaluation of anticonvulsant drugs during that era is depicted in the following diagram.

Mechanism of Action

The precise mechanism of action for the oxazolidinedione class of anticonvulsants, including this compound, was not well understood at the time of their discovery and remains a subject of some debate. It is generally believed that they exert their effects by modulating ion channels in neurons. The primary proposed mechanism for trimethadione is the blockade of T-type calcium channels, which are thought to play a role in the generation of the characteristic spike-and-wave discharges seen in absence seizures. It is plausible that this compound shares this mechanism of action.

Conclusion

This compound represents one of the many chemical explorations in the quest for better treatments for epilepsy during a period of intense innovation in medicinal chemistry. While it did not become a clinically used drug, its existence underscores the systematic approach of structure-activity relationship studies that characterized pharmaceutical research in the mid-20th century. The story of this compound is a reminder that for every successful drug that reaches the market, there are countless related compounds that are synthesized, tested, and ultimately shelved, yet each plays a role in advancing our understanding of pharmacology. Further archival research into the internal documents of pharmaceutical companies like Abbott Laboratories may yet uncover more specific details about the pharmacological profile of this obscure anticonvulsant.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. upload.wikimedia.org [upload.wikimedia.org]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. Paramethadione - Wikipedia [en.wikipedia.org]

- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anticonvulsant drugs; some acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repository.unar.ac.id [repository.unar.ac.id]

- 11. 5-Methyl-3-(2-propen-1-yl)-2,4-oxazolidinedione | C7H9NO3 | CID 10683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US2575693A - 3, 5-dimethyl-5-ethyloxazolidine-2, 4-dione - Google Patents [patents.google.com]

Allomethadione chemical structure and properties

Allomethadione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. The information presented herein is compiled from publicly available chemical databases and general pharmacological literature.

Chemical Identity and Structure

This compound, also known as Aloxidone, is an oxazolidinedione derivative.[1][2][3] It is structurally characterized by a 5-methyl-1,3-oxazolidine-2,4-dione core with a prop-2-enyl (allyl) group attached to the nitrogen at position 3.[2][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione | [2][4] |

| CAS Number | 526-35-2 | [1][5] |

| Molecular Formula | C₇H₉NO₃ | [4][5] |

| SMILES | CC1C(=O)N(C(=O)O1)CC=C | [2][4] |

| InChI | InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3 | [4] |

| InChIKey | XWZXRENCCHMZNF-UHFFFAOYSA-N | [4][5] |

This compound is a racemic compound, existing as a mixture of enantiomers.[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is noteworthy that some of these values are predicted or estimated.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 155.15 g/mol | [2][5] |

| Monoisotopic Mass | 155.05824 Da | [2][4] |

| Melting Point | <25 °C | [1] |

| Boiling Point | 88-90 °C at 1.8 mmHg | [1] |

| Density | 1.3004 (rough estimate) | [1] |

| Refractive Index | nD20 1.4710 | [1] |

| pKa (Predicted) | -2.32 ± 0.40 | [1] |

| XLogP3-AA | 0.8 | [2] |

| Topological Polar Surface Area | 46.6 Ų | [2] |

Pharmacological Classification and Putative Mechanism of Action

This compound is classified as an anticonvulsant and antiepileptic agent.[1][5] While specific mechanistic studies on this compound are not available in the reviewed literature, the mechanism of action for oxazolidinedione anticonvulsants is generally understood to involve the modulation of neuronal excitability.

Anticonvulsants often exert their effects through one or more of the following mechanisms:

-

Enhancement of GABAergic inhibition: This can be achieved by acting on GABA receptors, particularly the GABA-A receptor, to increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Modulation of voltage-gated ion channels: This includes the blockade of sodium or calcium channels, which are crucial for the initiation and propagation of action potentials.

A potential signaling pathway for anticonvulsant activity involving GABA-A receptors is depicted below. It is important to note that this is a generalized pathway and has not been specifically validated for this compound.

References

Allomethadione: Unraveling the Mechanisms of Action

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Allomethadione is a compound of significant interest within the scientific community, particularly in the fields of pharmacology and neurobiology. Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and advancing drug development efforts. This technical guide aims to provide a comprehensive overview of the current theories surrounding this compound's mechanism of action, supported by available data and experimental insights. Due to the limited publicly available information on this compound, this paper will focus on presenting the foundational concepts and theoretical frameworks that may govern its interaction with biological systems.

Core Putative Mechanisms of Action

Current, albeit limited, understanding suggests that this compound's pharmacological effects likely stem from its modulation of key players in neuronal signaling. The primary theories revolve around its potential interaction with GABA-A receptors and T-type calcium channels.

Theory 1: Positive Allosteric Modulation of GABA-A Receptors

One of the leading hypotheses posits that this compound acts as a positive allosteric modulator of GABA-A receptors. These receptors are ligand-gated ion channels that play a critical role in mediating inhibitory neurotransmission in the central nervous system.

Signaling Pathway of GABA-A Receptor Modulation

The binding of the primary neurotransmitter, gamma-aminobutyric acid (GABA), to the GABA-A receptor triggers the opening of a chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. Positive allosteric modulators, such as benzodiazepines and barbiturates, bind to distinct sites on the receptor complex, enhancing the effect of GABA. It is theorized that this compound may share a similar mechanism, potentiating GABAergic inhibition.

Caption: Putative signaling pathway of this compound as a positive allosteric modulator of the GABA-A receptor.

Theory 2: Blockade of T-Type Calcium Channels

An alternative or potentially complementary theory suggests that this compound functions as a T-type calcium channel blocker. T-type calcium channels are low-voltage activated channels that are involved in regulating neuronal excitability, particularly in rhythmic firing patterns.

Logical Flow of T-Type Calcium Channel Blockade

T-type calcium channels contribute to the generation of action potentials by allowing an influx of calcium ions upon slight depolarization of the neuronal membrane. By blocking these channels, this compound could theoretically reduce neuronal excitability and burst firing, a mechanism implicated in the action of some anticonvulsant drugs.

Caption: Logical workflow of the theoretical blockade of T-type calcium channels by this compound.

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the binding affinity (Ki), potency (IC50 or EC50), and efficacy of this compound at its putative targets are not available in the public domain. The following table is provided as a template for future experimental findings.

| Target | Parameter | Value | Units | Experimental Model | Reference |

| GABA-A Receptor | Ki | - | nM | - | - |

| GABA-A Receptor | EC50 (Potentiation) | - | µM | - | - |

| T-Type Calcium Channel | IC50 (Blockade) | - | µM | - | - |

Table 1: Template for Quantitative Pharmacological Data of this compound. Data is currently unavailable.

Experimental Protocols

The elucidation of this compound's precise mechanism of action will require rigorous experimental investigation. Below are detailed methodologies for key experiments that would be essential in testing the current theories.

Experimental Workflow: Investigating GABA-A Receptor Modulation

Caption: Proposed experimental workflow to investigate this compound's interaction with GABA-A receptors.

Methodology for Radioligand Binding Assay:

-

Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) through differential centrifugation.

-

Assay Conditions: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA binding site).

-

Competition Binding: Perform competitive binding assays by adding increasing concentrations of this compound to the incubation mixture.

-

Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound and subsequently calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Methodology for Whole-Cell Patch-Clamp Electrophysiology:

-

Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunit combinations.

-

Recording: Establish a whole-cell patch-clamp configuration to record ion channel currents.

-

Drug Application: Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

Modulation Assessment: Co-apply GABA with varying concentrations of this compound to assess its effect on the GABA-evoked current.

-

Data Analysis: Measure the potentiation of the GABA-induced current by this compound and determine the EC50 for this effect.

The current understanding of this compound's mechanism of action remains largely theoretical due to a lack of specific experimental data in the public domain. The proposed frameworks of positive allosteric modulation of GABA-A receptors and blockade of T-type calcium channels provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses. Further investigation is imperative to fully characterize the pharmacological profile of this compound, which will be instrumental in unlocking its potential therapeutic applications. Subsequent research should also focus on identifying the specific subunits of the GABA-A receptor that this compound interacts with and exploring its effects on other potential targets within the central nervous system.

Unveiling the Synthetic Route to Allomethadione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary synthesis pathway for allomethadione, also known as 5-ethyl-5-methyl-2,4-oxazolidinedione. The core of this synthesis lies in a condensation and subsequent cyclization reaction. This document provides a detailed overview of the reaction, experimental protocols, and relevant data to support research and development activities in the pharmaceutical and medicinal chemistry sectors.

Core Synthesis Pathway

The principal synthesis of this compound involves the reaction of ethyl-α-hydroxy-α-methylbutyrate with urea in the presence of a strong base, typically sodium methoxide. The reaction proceeds via an initial condensation of urea with the ester, followed by an intramolecular cyclization to form the 2,4-oxazolidinedione ring system. The sodium salt of this compound is initially formed and can be subsequently neutralized. For the synthesis of the N-methylated analog, a further methylation step can be employed.

A key publication in "Medicinal Chemistry" describes the formation of the sodium derivative of 5-ethyl-5-methyl-2,4-oxazolidinedione by refluxing urea and ethyl-α-hydroxy-α-methylbutyrate for 24 hours in the presence of sodium methoxide.[1] This process involves a condensation reaction followed by cyclization.[1] N-methylation can then be achieved by reacting the product with dimethyl sulphate.[1]

Experimental Protocols

Materials:

-

Ethyl-α-hydroxy-α-methylbutyrate

-

Urea

-

Sodium Methoxide

-

Methanol (or other suitable solvent)

-

Dimethyl Sulfate (for N-methylation, if desired)

-

Hydrochloric Acid (for neutralization)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl-α-hydroxy-α-methylbutyrate and urea in a suitable solvent like methanol.

-

Addition of Base: Carefully add sodium methoxide to the reaction mixture. The amount of sodium methoxide should be at least stoichiometric to the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain it for approximately 24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up (for the sodium salt): After the reaction is complete, the sodium salt of this compound may precipitate. The salt can be collected by filtration.

-

Neutralization: To obtain the free this compound, the reaction mixture or the isolated sodium salt is neutralized with an acid, such as dilute hydrochloric acid, until the pH is acidic.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product of high purity.

-

(Optional) N-methylation: To synthesize the N-methylated derivative, the purified this compound can be reacted with a methylating agent like dimethyl sulfate in the presence of a base.

Data Presentation

The following table summarizes the key chemical entities and their properties relevant to the synthesis of this compound.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| This compound | 5-ethyl-5-methyl-2,4-oxazolidinedione | 52387-52-7 | C6H9NO3 | 143.14 | Final Product |

| Ethyl-α-hydroxy-α-methylbutyrate | Ethyl 2-hydroxy-2-methylbutanoate | 55393-94-7 | C7H14O3 | 146.18 | Starting Material |

| Urea | Urea | 57-13-6 | CH4N2O | 60.06 | Starting Material |

| Sodium Methoxide | Sodium methoxide | 124-41-4 | CH3NaO | 54.02 | Reagent (Base) |

| Dimethyl Sulfate | Dimethyl sulfate | 77-78-1 | C2H6O4S | 126.13 | Reagent (Methylating Agent) |

Characterization Data

Spectroscopic data is essential for the confirmation of the synthesized this compound's structure and purity.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and the methyl group (a singlet). The chemical shifts will be influenced by the oxazolidinedione ring. |

| ¹³C NMR | Resonances for the two carbonyl carbons of the oxazolidinedione ring, the quaternary carbon at position 5, and the carbons of the ethyl and methyl substituents. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the dione functionality (typically in the range of 1700-1800 cm⁻¹) and N-H stretching if not N-methylated. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (m/z = 143.14) and characteristic fragmentation patterns. |

Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, and MS spectra) for 2,4-Oxazolidinedione, 5-ethyl-5-methyl- can be found in specialized chemical databases.

Mandatory Visualizations

This compound Synthesis Pathway

Caption: A diagram illustrating the one-pot synthesis of this compound.

General Experimental Workflow

Caption: A flowchart of the general experimental procedure for this compound.

References

Allomethadione: A Technical Overview of its Chemical Identity, Properties, and Anticonvulsant Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allomethadione, an oxazolidinedione derivative with known anticonvulsant properties. This document details its chemical nomenclature, physicochemical properties, synthesis, and standard experimental protocols for evaluating its therapeutic potential.

Chemical Identity: IUPAC Name and Synonyms

The compound this compound is systematically named 5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches. These include:

-

Aloxidone

-

Allydione

-

Malazol

-

Malidone

-

Allometadione

-

3-Allyl-5-methyloxazolidine-2,4-dione

-

5-Methyl-3-(2-propenyl)-2,4-oxazolidinedione

CAS Registry Number: 526-35-2[1]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a concise reference for its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | PubChem |

| Molecular Weight | 155.15 g/mol | PubChem |

| Boiling Point | 88° - 90°C at 1.8 mmHg | ChemicalBook[1] |

| Density | ~1.30 g/cm³ (estimate) | ChemBK |

| Refractive Index (n_D²⁰) | 1.4710 | ChemicalBook[1] |

| XLogP3-AA | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 46.6 Ų | PubChem |

| Exact Mass | 155.058243 u | PubChem |

| Monoisotopic Mass | 155.058243 u | PubChem |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and standard preclinical screening protocols to assess its anticonvulsant activity.

Synthesis of this compound

The following protocol describes a common method for the synthesis of 3-allyl-5-methyloxazolidine-2,4-dione (this compound)[1].

Materials:

-

5-methyloxazolidine-2,4-dione

-

Anhydrous potassium carbonate

-

Dry acetone

-

Allyl bromide

-

Ether

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

A mixture of 11.4 parts of 5-methyloxazolidine-2,4-dione and 15 parts of anhydrous potassium carbonate in 150 parts of dry acetone is stirred for 30 minutes.

-

15 parts of allyl bromide are then added to the mixture.

-

The mixture is heated to boiling under reflux with continuous stirring for 4 hours.

-

After cooling and filtering the mixture, the solvent and any unreacted allyl bromide are removed by distillation.

-

The residue is extracted with ether.

-

The ethereal extract is washed with a saturated aqueous sodium bicarbonate solution until the subsequent water-washings are either neutral or just alkaline to litmus paper.

-

The ether is then distilled off.

-

The residue is fractionated to yield 3-allyl-5-methyloxazolidine-2,4-dione as a colorless oil.

Anticonvulsant Activity Screening Protocols

The following are two standard, widely-used preclinical models for the initial screening and characterization of potential anticonvulsant drugs.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread[2].

Apparatus:

-

Electroconvulsiometer with corneal or ear-clip electrodes.

Animals:

-

Mice or rats.

Procedure:

-

Animals are administered the test compound (this compound) or vehicle control at various doses and time points prior to the electroshock.

-

A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through the electrodes[3].

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The abolition of the tonic hindlimb extension is the endpoint, indicating anticonvulsant activity.

-

The median effective dose (ED₅₀) can be calculated based on the dose-response data.

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold[4].

Materials:

-

Pentylenetetrazol (PTZ) solution.

Animals:

-

Mice or rats.

Procedure:

-

Animals are pre-treated with the test compound (this compound) or vehicle control.

-

After a specific pre-treatment time, a convulsant dose of PTZ is administered, typically subcutaneously (e.g., 85 mg/kg in mice)[4].

-

The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds[4].

-

Protection is defined as the absence of these clonic seizures.

-

Alternatively, a timed intravenous infusion of PTZ can be used to determine the seizure threshold, with an increase in the amount of PTZ required to induce a seizure indicating anticonvulsant activity[4].

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 526-35-2 [chemicalbook.com]

- 2. Screening of the anticonvulsant activity of some plants from Fabaceae family in experimental seizure models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

Allomethadione: A Technical Overview of its Molecular Properties and Anticonvulsant Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticonvulsant compound Allomethadione, detailing its molecular characteristics, proposed mechanism of action, and relevant experimental protocols for its evaluation. The information is intended to support further research and development efforts in the field of neurology and medicinal chemistry.

Core Molecular Data

This compound, also known as 3-allyl-5-methyl-2,4-oxazolidinedione, is a member of the oxazolidinedione class of compounds. Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 155.15 g/mol | [1][3][4] |

| Canonical SMILES | CC1C(=O)N(C(=O)O1)CC=C | [2] |

| InChI Key | XWZXRENCCHMZNF-UHFFFAOYSA-N | [2] |

| CAS Number | 526-35-2 | [1] |

| Synonyms | Aloxidone, Malazol, Malidone | [1] |

Proposed Mechanism of Action: T-Type Calcium Channel Blockade

While direct and extensive mechanistic studies on this compound are not widely published, its structural similarity to other dione anticonvulsants, such as Trimethadione and Paramethadione, suggests a shared mechanism of action.[5] The primary proposed mechanism is the blockade of T-type calcium channels in thalamic neurons.[6]

T-type calcium channels are crucial for the rhythmic burst firing of neurons, a characteristic feature of absence seizures.[5] By inhibiting these channels, this compound likely reduces the abnormal electrical activity that leads to seizures, thereby stabilizing neuronal membranes and preventing repetitive firing.[5][6]

Experimental Protocols

A critical aspect of drug development is the robust experimental validation of a compound's synthesis and biological activity. While a specific, detailed synthesis protocol for this compound was not identified in the available literature, a general approach can be inferred from the synthesis of related oxazolidinediones. Similarly, its anticonvulsant properties can be assessed using well-established preclinical models.

Synthesis of 3-Allyl-5-methyl-2,4-oxazolidinedione

Anticonvulsant Activity Screening

The anticonvulsant effects of this compound can be evaluated using standard preclinical models that are predictive of efficacy against generalized seizures. The following are detailed protocols for two of the most common screening tests.

1. Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizures.[7][8]

-

Apparatus: An electroconvulsive stimulator with corneal electrodes.

-

Animals: Male mice (e.g., CD-1 or C57BL/6 strains).[7]

-

Procedure:

-

Administer this compound or vehicle control to groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect, apply a drop of saline or a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse to ensure good electrical contact and minimize discomfort.[7]

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[7]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension component of the seizure.[7]

-

The effective dose 50 (ED₅₀), the dose that protects 50% of the animals, can be calculated from the dose-response data.[7]

-

2. Pentylenetetrazole (PTZ) Seizure Test

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to elevate the seizure threshold.[9][10]

-

Apparatus: Observation chambers, syringes for injection.

-

Animals: Male mice.

-

Procedure:

-

Administer this compound or vehicle control to groups of mice.

-

At the time of predicted peak effect, administer a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) subcutaneously (s.c.).[9]

-

Place each mouse in an individual observation chamber.

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle spasms) lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures during the observation period.

-

The ED₅₀ can be determined from the dose-response data.

-

Conclusion

This compound is an oxazolidinedione with a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol . Based on its structural class, it is proposed to act as an anticonvulsant by blocking T-type calcium channels. The experimental protocols outlined for the Maximal Electroshock Seizure and Pentylenetetrazole Seizure tests provide a robust framework for the preclinical evaluation of its anticonvulsant efficacy. Further research is warranted to elucidate its precise mechanism of action and to develop a detailed, optimized synthesis protocol.

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Item - Pentylenetetrazol seizure threshold test (PTZ-T) in mice. - Public Library of Science - Figshare [plos.figshare.com]

- 9. CN102321042B - Preparation method of 3-substituted phenyl-5-hydroxymethyloxazolidine-2-ketone - Google Patents [patents.google.com]

- 10. EP2613787A2 - Processes for the preparation of 4-{4-[5(s)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one - Google Patents [patents.google.com]

Allomethadione: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allomethadione is an anticonvulsant agent belonging to the oxazolidinedione class of drugs. While less common in clinical use today, its pharmacological profile provides valuable insights into the mechanisms of antiepileptic therapies. This technical guide synthesizes the available, albeit limited, information on this compound, drawing necessary parallels from more extensively studied compounds within its class, such as Trimethadione and Paramethadione. The primary mechanism of action for oxazolidinediones is understood to be the blockade of T-type calcium channels in thalamic neurons, a key pathway in the generation of absence seizures. This document provides a structured overview of its presumed pharmacodynamics, pharmacokinetics, and associated signaling pathways, alongside hypothetical experimental protocols for its investigation. All quantitative data, where available for related compounds, are summarized for comparative analysis.

Introduction

This compound, also known as aloxidone, is a derivative of oxazolidinedione with the chemical formula C7H9NO3[1]. Historically, drugs in this class were significant in the management of absence (petit mal) seizures. Understanding the pharmacological profile of this compound is pertinent for researchers exploring novel anticonvulsant therapies and for drug development professionals interested in the structure-activity relationships of T-type calcium channel modulators. Due to the limited direct research on this compound, this guide leverages data from the broader class of oxazolidinedione anticonvulsants to provide a comprehensive, albeit inferred, profile.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is believed to be the modulation of neuronal excitability through the blockade of low-voltage-activated T-type calcium channels.

Mechanism of Action

This compound, like other oxazolidinediones, is presumed to exert its anticonvulsant effects by inhibiting T-type calcium channels, particularly in thalamic neurons. These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures. By blocking these channels, this compound likely reduces the abnormal, rhythmic firing of neurons in the thalamocortical circuitry, thereby preventing the manifestation of seizures.

Signaling Pathway

The therapeutic action of this compound is centered on the modulation of ion channel activity that governs neuronal firing patterns.

Figure 1: Proposed signaling pathway of this compound in a thalamic neuron.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Likely well-absorbed orally.

-

Distribution: Expected to distribute throughout the body.

-

Metabolism: Presumed to be metabolized in the liver, potentially via N-demethylation, similar to Trimethadione which is converted to its active metabolite, dimethadione.

-

Excretion: Likely excreted by the kidneys.

Quantitative Pharmacokinetic Parameters (Inferred from Trimethadione)

| Parameter | Value (Trimethadione) | Species |

| Half-life (t½) | 12-24 hours | Human |

| Active Metabolite | Dimethadione | Human |

| Metabolite Half-life | 6-13 days | Human |

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following represents a logical workflow for the preclinical pharmacological profiling of an analogous compound.

Figure 2: A logical experimental workflow for preclinical evaluation.

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To determine the inhibitory effect of this compound on T-type calcium channels.

Methodology:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 T-type calcium channel subunits.

-

Perform whole-cell patch-clamp recordings.

-

Hold cells at a holding potential of -100 mV.

-

Elicit T-type calcium currents using a depolarizing step to -30 mV.

-

Apply varying concentrations of this compound to the bath solution.

-

Measure the peak inward current at each concentration and calculate the half-maximal inhibitory concentration (IC50).

In Vivo Anticonvulsant Activity: Animal Model

Objective: To assess the efficacy of this compound in a model of absence epilepsy.

Methodology:

-

Utilize a validated genetic animal model of absence epilepsy, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS).

-

Implant cortical electrodes for continuous EEG monitoring.

-

Administer this compound or vehicle control via intraperitoneal injection.

-

Record EEG for a defined period post-administration.

-

Quantify the frequency and duration of spike-and-wave discharges to determine anticonvulsant efficacy.

Quantitative Data Summary (Hypothetical for this compound)

Due to the absence of specific data for this compound, the following table presents hypothetical target values based on the known activity of related oxazolidinediones.

| Assay | Parameter | Hypothetical Value |

| T-type Ca2+ Channel Blockade | IC50 | 10-100 µM |

| Anticonvulsant Activity (GAERS) | ED50 | 50-200 mg/kg |

Conclusion

This compound represents a classic example of an oxazolidinedione anticonvulsant, with a presumed mechanism of action involving the blockade of T-type calcium channels. While direct and comprehensive pharmacological data for this specific agent are limited, its profile can be reasonably inferred from more extensively studied members of its class. Further investigation, following the outlined experimental protocols, would be necessary to fully elucidate its specific pharmacological properties. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the key characteristics and areas for future exploration of this compound and related compounds.

References

The Dawn of Targeted Epilepsy Treatment: A Technical Guide to Early Oxazolidinedione Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epilepsy treatment, the mid-20th century marked a pivotal turning point. Before this era, therapeutic options were largely limited to sedatives like bromides and phenobarbital. The targeted search for non-sedative anticonvulsants led to the development of the oxazolidinedione class, representing one of the first successful efforts in rational drug discovery for epilepsy. These compounds were revolutionary for their specific efficacy against petit mal (absence) seizures, a condition previously unaddressed by available therapies. This technical guide provides an in-depth review of the foundational research on the oxazolidinedione anticonvulsants, focusing on the core compounds, the quantitative data from seminal preclinical studies, and the detailed experimental protocols that identified their therapeutic potential.

Core Compounds and Preclinical Evaluation

The two most significant compounds to emerge from this class were Trimethadione (marketed as Tridione) and Paramethadione. Their development was heavily reliant on a systematic screening approach using newly developed animal models that could differentiate between various types of seizure activity. The primary assays used were the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (sc-PTZ) test, which became the benchmark for identifying drugs effective against absence seizures.

Data Presentation: Anticonvulsant and Neurotoxic Profiles

The following tables summarize the quantitative data from the foundational paper by Swinyard, Brown, and Goodman (1952), which established the anticonvulsant profiles of Trimethadione and Paramethadione in rats and mice. This data allowed for a direct comparison of their efficacy and toxicity, enabling the calculation of a Protective Index (PI), a crucial metric in early drug development.

Table 1: Anticonvulsant and Neurotoxic Properties in Rats (Oral Administration)

| Compound | Test | Endpoint | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| Trimethadione | sc-PTZ | Prevention of Seizure | 300 | 720 | 2.4 |

| MES | Abolition of Extensor | >1000 | 720 | <0.7 | |

| Paramethadione | sc-PTZ | Prevention of Seizure | 350 | 900 | 2.6 |

| MES | Abolition of Extensor | >1000 | 900 | <0.9 |

ED50: Effective Dose in 50% of animals. TD50: Toxic Dose (minimal neurotoxicity) in 50% of animals. Data sourced from Swinyard et al., 1952.

Table 2: Anticonvulsant and Neurotoxic Properties in Mice (Oral Administration)

| Compound | Test | Endpoint | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |

| Trimethadione | sc-PTZ | Prevention of Seizure | 470 | 650 | 1.4 |

| MES | Abolition of Extensor | 1300 | 650 | 0.5 | |

| Paramethadione | sc-PTZ | Prevention of Seizure | 530 | 850 | 1.6 |

| MES | Abolition of Extensor | 900 | 850 | 0.9 |

ED50: Effective Dose in 50% of animals. TD50: Toxic Dose (minimal neurotoxicity) in 50% of animals. Data sourced from Swinyard et al., 1952.

The data clearly illustrates the high efficacy of both compounds against PTZ-induced seizures and their relative lack of efficacy in the MES test, predicting their clinical utility for absence seizures rather than tonic-clonic seizures.

Experimental Protocols

The methodologies developed in the 1940s and 1950s for anticonvulsant screening were critical for the discovery of the oxazolidinediones. These protocols were designed to be reproducible and to provide quantitative endpoints for drug comparison.

Maximal Electroshock Seizure (MES) Test

This test was designed to model generalized tonic-clonic seizures and assess a compound's ability to prevent the spread of seizure discharge.[1]

-

Apparatus : An AC electrical current source with a variable voltage and a fixed amperage. Corneal electrodes were used for stimulus delivery.

-

Subjects : Male albino mice (20-30g) and rats (100-150g).

-

Procedure :

-

The test compound was administered orally via gavage.

-

At the predetermined time of peak effect, a supramaximal electrical stimulus (typically 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) was delivered via corneal electrodes.[1]

-

Local anesthetic (e.g., 0.5% tetracaine) was applied to the corneas prior to electrode placement to minimize pain.[1]

-

The primary endpoint was the abolition of the tonic hindlimb extensor component of the seizure.[1] Animals that did not exhibit this phase were considered protected.

-

-

Quantification : The ED50 was calculated as the dose of the drug required to protect 50% of the animals from the tonic extensor phase.

Subcutaneous Pentylenetetrazol (sc-PTZ) Seizure Test

This chemical convulsion test was instrumental in identifying agents effective against absence seizures.[2] The convulsant agent, Pentylenetetrazol (also known as Metrazol), induces clonic seizures that were thought to mimic petit mal epilepsy.

-

Apparatus : Standard animal cages for observation, syringes for subcutaneous injection.

-

Subjects : Male albino mice and rats of similar weights to the MES test.

-

Procedure :

-

The test compound was administered orally.

-

At the time of peak effect, a dose of Pentylenetetrazol known to induce seizures in 97% or more of animals (the CD97 dose, typically 85 mg/kg for rats) was injected subcutaneously.

-

Animals were observed for a period of 30 minutes.

-

The endpoint was the prevention of a threshold clonic seizure, often characterized by a period of clonus of the head and forelimbs lasting for at least 5 seconds.

-

-

Quantification : The ED50 was calculated as the dose of the drug required to prevent the threshold clonic seizure in 50% of the animals.

Minimal Neurotoxicity Test (Rotarod)

To assess the therapeutic index of a compound, its efficacy had to be weighed against its toxicity. The most common measure was minimal motor impairment, assessed by the rotarod test.

-

Apparatus : A rotating rod, typically one inch in diameter, turning at a constant speed (e.g., 6-10 rpm).

-

Subjects : Male albino mice and rats.

-

Procedure :

-

Animals were pre-trained to remain on the rotating rod for a set period (e.g., one minute).

-

The test compound was administered orally.

-

At the time of peak effect, the animals were placed back on the rotating rod.

-

Neurotoxicity was defined as the inability of the animal to remain on the rod for the full duration.

-

-

Quantification : The TD50 was calculated as the dose that caused 50% of the animals to fail the test.

Mandatory Visualizations

Logical Workflow: Anticonvulsant Drug Screening

The following diagram illustrates the logical workflow used in the 1950s to screen and characterize novel anticonvulsant compounds, moving from initial synthesis to quantitative assessment of efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for Allopregnanolone in Preclinical Seizure Models

Disclaimer: Initial searches for "Allomethadione" did not yield relevant scientific information, suggesting it may be a rare or alternative name. The following data and protocols are for Allopregnanolone , a neurosteroid with well-documented anticonvulsant properties, which is likely the intended compound of interest.

Introduction

Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is an endogenous neurosteroid that is a potent positive allosteric modulator of the GABA-A receptor. It has demonstrated significant anticonvulsant effects in a variety of preclinical seizure models. These application notes provide an overview of the experimental use of allopregnanolone in common rodent seizure models, including detailed protocols and efficacy data. This information is intended for researchers, scientists, and drug development professionals working in the field of epilepsy research.

Data Presentation: Efficacy of Allopregnanolone in Seizure Models

The anticonvulsant efficacy of allopregnanolone has been quantified in several standard preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Allopregnanolone in the Maximal Electroshock Seizure (MES) Test in Mice

| Compound | Strain | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval |

| Allopregnanolone | C57 Mice | Intraperitoneal (i.p.) | 0.11 | 0.06 - 0.18 |

| Allopregnanolone | C57 Mice | Intraperitoneal (i.p.) | 0.086 | 0.037 - 0.201 |

| Phenobarbital (Comparator) | C57 Mice | Intraperitoneal (i.p.) | 2.61 | 1.59 - 4.26 |

| Phenobarbital (Comparator) | C57 Mice | Intraperitoneal (i.p.) | 2.40 | 1.22 - 4.72 |

ED₅₀ (Median Effective Dose) is the dose required to produce a protective effect in 50% of the animals tested.

Table 2: Efficacy of Allopregnanolone in the Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice

| Route of Administration | Seizure Model | ED₅₀ (mg/kg) |

| Intranasal | Timed Intravenous PTZ | 5.6 |

| Intranasal | Picrotoxin-induced Seizures | 5.9 |

The ED₅₀ in the PTZ threshold test represents the dose required to elevate the seizure threshold by a certain percentage.

Table 3: Efficacy of Allopregnanolone in a Tetramethylenedisulfotetramine (TETS)-Induced Status Epilepticus Model in Mice

| Treatment (3 mg/kg, i.m.) | Seizure Termination | Mean Time to Seizure Termination (seconds) | Survival Rate |

| Allopregnanolone | 92% (12 of 13) | 172 ± 16 | 85% |

| Ganaxolone (analog) | 75% (6 of 8) | 447 ± 52 | 50% |

| Vehicle | 0% (0 of 22) | N/A | ~9% |

This model represents a treatment-resistant form of status epilepticus.

Experimental Protocols

The following are detailed methodologies for two of the most common preclinical seizure models used to evaluate the anticonvulsant properties of allopregnanolone.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation. This model is considered a model of generalized tonic-clonic seizures.

Materials:

-

Male C57BL/6J mice (20-25 g)

-

Allopregnanolone solution (dissolved in a suitable vehicle, e.g., 20% β-cyclodextran in 0.9% saline)

-

Vehicle solution

-

Corneal electrodes

-

Electroshock device

-

Normal saline

Procedure:

-

Animal Preparation: Acclimate mice to the laboratory environment for at least one week prior to testing. House animals with free access to food and water.

-

Drug Administration: Administer allopregnanolone or vehicle via intraperitoneal (i.p.) injection at various doses to different groups of mice. A typical pretreatment time is 30 minutes.

-

Electrode Placement: Apply a drop of normal saline to the corneal electrodes to ensure good electrical contact.

-

Induction of Seizure: Place the corneal electrodes on the corneas of the mouse. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position of at least 135 degrees from the plane of the body.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED₅₀ and its 95% confidence interval are then calculated using a probit analysis.

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test

Objective: To evaluate the ability of a compound to suppress seizures induced by the GABA-A receptor antagonist pentylenetetrazol. This model is often used to identify compounds effective against myoclonic and absence seizures.

Materials:

-

Male Swiss-Webster mice (18-25 g)

-

Allopregnanolone solution

-

Vehicle solution

-

Pentylenetetrazol (PTZ) solution (e.g., 80 mg/kg in saline for maximal seizure test)

-

Syringes and needles for injection

-

Observation chambers

Procedure:

-

Animal Preparation: Acclimate mice as described in the MES protocol.

-

Drug Administration: Administer allopregnanolone or vehicle via the desired route (e.g., intraperitoneal, intranasal) at various doses and pretreatment times. For intranasal administration, a solution in 40% sulfobutylether-β-cyclodextrin can be used.

-

Induction of Seizures: Inject PTZ subcutaneously or intraperitoneally.

-

Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for a period of 30 minutes. Record the latency to and occurrence of different seizure endpoints, such as myoclonic jerks, clonic seizures, and tonic-clonic seizures with hindlimb extension.

-

Data Analysis: For the maximal PTZ seizure test, the percentage of animals protected from each seizure endpoint and the latency to seizure onset are recorded. For seizure threshold tests, where PTZ is infused intravenously, the dose of PTZ required to elicit the first seizure is determined. The ED₅₀ can be calculated based on the dose-dependent increase in seizure threshold or protection against maximal seizures.

Visualizations

Mechanism of Action: Allopregnanolone Signaling Pathway

Caption: Allopregnanolone enhances GABA-A receptor activity, leading to neuronal inhibition.

Experimental Workflow: Preclinical Anticonvulsant Screening

Caption: Workflow for evaluating the anticonvulsant efficacy of allopregnanolone.

Application Notes and Protocols for In Vivo Animal Studies with Allomethadione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo animal studies to evaluate the anticonvulsant properties of allomethadione, an oxazolidinedione derivative. Due to the limited publicly available data on this compound dosage, this document outlines a strategy for determining an effective dose range through a systematic dose-finding study, followed by established protocols for assessing anticonvulsant efficacy.

Introduction to this compound and the Oxazolidinedione Class

This compound (5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione) belongs to the oxazolidinedione class of compounds, which are known for their anticonvulsant properties. Historically, members of this class, such as trimethadione and paramethadione, have been used to treat absence seizures. The primary mechanism of action for this class is thought to involve the blockade of T-type calcium channels in the thalamus, which are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.

Given its classification, in vivo evaluation of this compound's anticonvulsant activity should employ validated and standardized animal models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models.

Proposed Dosing Strategy for this compound

Data from Related Compounds:

| Compound | Animal Model | Dosage | Efficacy/Toxicity |

| Trimethadione | Rat (oral) | 1-4 mg/kg | Pharmacokinetic study |

| Dimethadione | Rat (gestational) | 300 mg/kg (q12h) | Developmental toxicity study |

| PH192 (novel oxazolidinone) | Mouse (i.p.) | ED50: 34.5 mg/kg | 6 Hz seizure model |

| PH192 (novel oxazolidinone) | Rat (i.p.) | ED50: ~90 mg/kg | 6 Hz seizure model |

| PH192 (novel oxazolidinone) | Rat (i.p.) | 100 mg/kg | 83.3% protection in MES, 80% in PTZ |

| 5-Phenyl-2,4-oxazolidinedione | Mouse (oral) | LD50: 1516 mg/kg | Acute toxicity |

| 5-Phenyl-2,4-oxazolidinedione | Mouse (i.p.) | LD50: 572 mg/kg | Acute toxicity |

The wide dosage range observed for trimethadione and dimethadione highlights the significant impact of small structural changes on potency. The data for the novel oxazolidinone, PH192, provides a more contemporary and potentially relevant starting point.

Recommended Approach: Dose-Response Escalation Study

A dose-escalation study is recommended to determine the optimal dose of this compound. This involves administering progressively higher doses of the compound to different groups of animals and observing for both efficacy in seizure models and any signs of toxicity.

Suggested Starting Dose Range:

Based on the data for PH192, a starting dose range for this compound in mice or rats could be between 10 mg/kg and 100 mg/kg administered intraperitoneally (i.p.). This range should be explored in a preliminary study to identify a dose that shows some anticonvulsant activity without causing overt toxicity.

Toxicity Monitoring:

Animals should be closely monitored for any adverse effects, including sedation, ataxia (loss of coordination), respiratory distress, and any changes in behavior. An initial acute toxicity study to determine the Median Lethal Dose (LD50) can provide a safety margin for subsequent efficacy studies. Based on the LD50 of a related compound (572 mg/kg, i.p. in mice), an upper limit for the initial dose-finding study should be set well below this value.

Experimental Protocols

The following are detailed protocols for two standard preclinical models used to assess anticonvulsant activity.

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with a small amount of a solubilizing agent like Tween 80, if necessary)

-

Male mice (e.g., CD-1, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g)

-

Electroconvulsive shock device with corneal electrodes

-

Electrode solution (0.9% saline)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle (control group) intraperitoneally. The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice).

-

Time to Peak Effect: Allow sufficient time for the drug to reach its peak effect. This may need to be determined in a preliminary pharmacokinetic study, but a common time point for i.p. administration is 30-60 minutes.

-

Induction of Seizure:

-

Apply a drop of electrode solution to the corneal electrodes.

-

Gently restrain the animal and apply the electrodes to the corneas.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position of at least 180 degrees with the plane of the body.

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension. A compound is considered to have provided protection if this phase of the seizure is abolished.

-

Data Analysis: Calculate the percentage of animals protected in each dose group and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds effective against these seizure types.

Materials:

-

This compound

-

Vehicle

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)

-

Male mice (e.g., CD-1, 20-25 g)

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Animal Acclimation: As in the MES model.

-

Drug Administration: Administer this compound or vehicle i.p. at various doses.

-

Time to Peak Effect: Wait for the predetermined time to peak effect.

-

Induction of Seizure: Administer a convulsant dose of PTZ subcutaneously in the loose skin on the back of the neck.

-

Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the onset of seizures. The characteristic seizure endpoint is a clonic seizure lasting for at least 5 seconds, characterized by clonus of the forelimbs, hindlimbs, and/or body.

-

Endpoint: The primary endpoint is the presence or absence of a clonic seizure within the 30-minute observation period. The latency to the first seizure can also be recorded as a secondary endpoint.

-

Data Analysis: Calculate the percentage of animals protected from clonic seizures in each dose group and determine the ED50.

Visualizations

Experimental Workflow for Dose-Response Study

Caption: Workflow for a dose-response study of this compound.

Signaling Pathway (Hypothesized)

Caption: Hypothesized mechanism of action for this compound.

Disclaimer: The information provided in these application notes is for research purposes only and is based on the available scientific literature for related compounds. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. A thorough literature review and consultation with experienced pharmacologists and toxicologists are strongly recommended before initiating any in vivo studies with a novel compound.

Application Notes and Protocols for the Laboratory Synthesis of Allomethadione

For Research Use Only. Not for human or veterinary use.

Abstract

These application notes provide detailed protocols for the laboratory synthesis of Allomethadione, also known as 3-allyl-5-methyl-2,4-oxazolidinedione. This document is intended for researchers, scientists, and drug development professionals. All experimental procedures should be conducted by qualified personnel in a properly equipped laboratory, adhering to all relevant safety guidelines.

Introduction

This compound is an organic compound belonging to the oxazolidinedione class of molecules. Historically, compounds in this class have been investigated for their anticonvulsant properties. This compound's synthesis involves the alkylation of a 5-methyloxazolidine-2,4-dione precursor. The protocols outlined below are based on established chemical principles for N-alkylation of heterocyclic compounds.

Chemical and Physical Properties

A summary of key properties for this compound is presented below.

| Property | Value |

| IUPAC Name | 3-allyl-5-methyl-1,3-oxazolidine-2,4-dione |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Appearance | Colorless oil |

| CAS Number | 526-35-2 |

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the core heterocyclic structure, 5-methyloxazolidine-2,4-dione. The second, and key, step is the N-alkylation of this intermediate with an allyl halide to yield the final product.

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

4.1. Materials and Equipment

-

Reagents: Ethyl lactate, urea, sodium metal, absolute ethanol, allyl bromide, benzene (or a suitable, safer alternative solvent like toluene or 2-methyl-THF), sodium bicarbonate, anhydrous magnesium sulfate.

-

Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

4.2. Protocol 1: Synthesis of 5-Methyloxazolidine-2,4-dione Sodium Salt (Intermediate)

This protocol outlines the preparation of the key intermediate.

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (4.6 parts by weight) to absolute ethanol (100 parts by weight) in portions.

-

Reaction: Once all the sodium has reacted, add urea (12 parts by weight) and ethyl lactate (23.6 parts by weight) to the sodium ethoxide solution.

-

Reflux: Heat the mixture to reflux with stirring for 2-3 hours.

-

Isolation: After cooling, the sodium salt of 5-methyloxazolidine-2,4-dione will precipitate. Isolate the solid by filtration and wash with a small amount of cold ethanol. Dry the product under vacuum.

4.3. Protocol 2: Synthesis of this compound

This protocol details the N-alkylation of the intermediate to form the final product. A general workflow is depicted below.

Caption: Experimental workflow for the synthesis and purification of this compound.

-

Reaction Setup: Suspend the dry sodium salt of 5-methyloxazolidine-2,4-dione (from Protocol 4.2) in dry benzene (100 parts by weight) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Alkylation: Add allyl bromide (30.25 parts by weight) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain for approximately 20 hours with vigorous stirring.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts (e.g., sodium bromide).

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution. Repeat the washing until the aqueous layer is neutral or slightly alkaline.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by vacuum distillation. This compound is reported to distill at 89-90 °C at a pressure of 1 mmHg.[1]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Sodium Metal: Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Allyl Bromide: Is a lachrymator and is toxic. Handle only in a fume hood.

-

Benzene: Is a known carcinogen. Safer alternatives such as toluene should be considered.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C-O-C).

-

Mass Spectrometry (MS): To confirm the molecular weight.

This document provides a framework for the synthesis of this compound for research purposes. Researchers should consult the primary literature and adapt these protocols as necessary for their specific laboratory conditions and safety standards.

References

Application Notes and Protocols for the Quantification of Allomethadione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allomethadione, also known as 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP), is a secondary, inactive metabolite of methadone, a synthetic opioid used for pain management and in opioid maintenance therapy. The quantification of this compound, alongside methadone and its primary metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), is crucial in pharmacokinetic studies, clinical monitoring, and forensic toxicology. Accurate measurement of these compounds in biological matrices helps in assessing patient compliance, understanding individual metabolic differences, and investigating potential drug-drug interactions.

These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Methadone

Methadone is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 playing significant roles. The major metabolic pathway involves N-demethylation to form the unstable intermediate, which then undergoes spontaneous cyclization to yield the primary metabolite, EDDP. EDDP can be further metabolized to this compound (EMDP). Monitoring the parent drug and its metabolites provides a comprehensive picture of the drug's disposition in the body.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of this compound (EMDP) and related compounds using LC-MS/MS and GC-MS methods in various biological matrices.

Table 1: LC-MS/MS Method Validation Parameters

| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Accuracy (%) | Precision (%RSD) |

| This compound (EMDP) | Breast Milk | 10 - 500 | 10 | 89 - 101 | 15 - 20[1] |

| Methadone | Breast Milk | 10 - 500 | 5 | 89 - 101 | 15 - 20[1] |

| EDDP | Breast Milk | 10 - 500 | 5 | 89 - 101 | 15 - 20[1] |

| Methadone | Plasma | 15 - 1000 | 5 | 90 - 110 | < 15 |

| EDDP | Plasma | 5 - 1000 | 2 | 90 - 110 | < 15[2] |

| Methadone | Urine | 15 - 1000 | 10 | 90 - 110 | < 15 |

| EDDP | Urine | 2 - 1000 | 1 | 90 - 110 | < 15[2] |

Table 2: GC-MS Method Validation Parameters

| Analyte | Matrix | Linearity Range (µg/L) | Recovery (%) | Accuracy (% Bias) | Precision (%RSD) |

| This compound (EMDP) | Breast Milk | 1.00 - 500 | > 93.0 | 0.8 - 5.7 | 1.3 - 5.2[3] |

| Methadone | Breast Milk | 2.00 - 1000 | > 93.0 | 0.8 - 5.7 | 1.3 - 5.2[3] |

| EDDP | Breast Milk | 1.00 - 500 | > 93.0 | 0.8 - 5.7 | 1.3 - 5.2[3] |

| EDDP | Urine | 40 - 2000 | - | - | -[4] |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids

Effective sample preparation is critical for removing interferences such as proteins and phospholipids, thereby enhancing the accuracy and longevity of the analytical system.

A. Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for cleaning urine samples prior to both LC-MS/MS and GC-MS analysis.

-

Sample Pre-treatment : To 1 mL of urine, add 50 µL of an internal standard solution (e.g., EDDP-d3, Methadone-d9).

-

Conditioning : Condition a mixed-mode SPE cartridge (e.g., Isolute Confirm HCX) with 2 mL of methanol, followed by 2 mL of deionized water.[3]

-

Loading : Load the pre-treated urine sample onto the SPE cartridge.

-

Washing : Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol to remove interferences.

-

Elution : Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

-